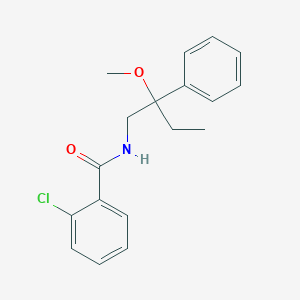

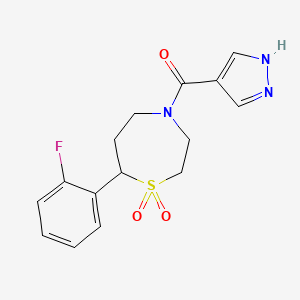

2-chloro-N-(2-methoxy-2-phenylbutyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-methoxy-2-phenylbutyl)benzamide, also known as ML239, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been studied for its ability to modulate the activity of certain receptors in the brain.

Scientific Research Applications

Enantioselective Synthesis : Research on enantioselective synthesis highlighted the preparation of N-methoxy-N-methylamide derived from (S)-methylpyroglutamate, leading to the conversion into enantioselective piperidines. This process underscores the potential of similar compounds in the synthesis of stereochemically complex molecules (Calvez, Chiaroni, & Langlois, 1998).

Bioanalytical Method Development : A study focused on developing a micro-extraction and liquid chromatography-tandem mass spectrometry method for the quantitative analysis of a glyburide analogue in mouse plasma and whole blood. This research demonstrates the compound's role in facilitating advanced bioanalytical methodologies for studying pharmacokinetics (Zalavadia, 2016).

Supramolecular Chemistry : In the realm of supramolecular chemistry, the structure of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide revealed novel organizational motifs. This compound forms a π-stack surrounded by a triple helical network of hydrogen bonds, suggesting a new mode of organization that could be applicable to the study of columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).

Copper-catalysed Intramolecular O-arylation : Research involving copper-catalyzed intramolecular coupling cyclization reactions showcased efficient synthesis of benzoxazoles from N-(2-iodo-/bromo-phenyl)benzamides. This highlights the potential of using similar compounds for synthesizing heterocyclic structures under mild conditions (Wu, Zhang, Wei, Liu, Xie, Jiang, & Dai, 2014).

properties

IUPAC Name |

2-chloro-N-(2-methoxy-2-phenylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2/c1-3-18(22-2,14-9-5-4-6-10-14)13-20-17(21)15-11-7-8-12-16(15)19/h4-12H,3,13H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVGYOXMTTWKBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C1=CC=CC=C1Cl)(C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-methoxy-2-phenylbutyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl imidazo[1,5-a]pyridine-6-carboxylate;hydrochloride](/img/structure/B2965004.png)

![2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2965008.png)

![8-methoxy-3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one](/img/structure/B2965013.png)

![(2Z)-N-1,3-benzodioxol-5-yl-2-{[(4-chlorophenyl)sulfonyl]hydrazono}-2H-chromene-3-carboxamide](/img/structure/B2965017.png)

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)piperidine-2-carboxamide](/img/structure/B2965020.png)

![3-(2-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B2965023.png)

![3-[2-(2,4,5-Trimethoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one](/img/structure/B2965027.png)